5-cyclopropyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride
Description
5-cyclopropyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine; hydrochloride is a pyrazole-derived compound featuring a cyclopropyl substituent, a dimethylpyrazole moiety, and a secondary amine functional group. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications. Pyrazole derivatives are widely studied for their bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C13H20ClN5 |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H19N5.ClH/c1-9-6-11(17(2)15-9)8-14-13-7-12(10-4-5-10)16-18(13)3;/h6-7,10,14H,4-5,8H2,1-3H3;1H |
InChI Key |
OXXYMWVZNCLSEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=CC(=NN2C)C3CC3)C.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclopropyl Hydrazine Hydrochloride Synthesis
Cyclopropyl hydrazine hydrochloride is synthesized via a two-step Boc-protection/deprotection strategy. In the first step, cyclopropylamine reacts with N-Boc-O-tosyl hydroxylamine in dichloromethane at 0–20°C under N-methylmorpholine catalysis, yielding N-Boc-cyclopropylhydrazine with 59–75% efficiency. Subsequent HCl-mediated deprotection (6 M HCl, 20–50°C, 17–20 hours) removes the Boc group, followed by methanol recrystallization to achieve 74% yield and >98% purity.
Table 1: Optimization of Cyclopropyl Hydrazine Hydrochloride Synthesis
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent | Dichloromethane | +15% vs. THF | |
| Deprotection Temp | 50°C | +22% vs. 20°C | |
| Recrystallization | Methanol | Purity >98% |
2-(3,5-Dimethyl-1H-Pyrazol-1-yl)Ethanamine Preparation
This intermediate is synthesized by reacting 3,5-dimethylpyrazole with 2-chloroethylamine hydrochloride in ethanol under reflux. Patent CN1482119A reports a 90% yield using acetic acid catalysis at 50°C. The reaction’s exothermic nature necessitates controlled addition to prevent byproduct formation.
5-Cyclopropyl-2-Methylpyrazol-3-Amine Formation
A cyclopropanated pyrazole core is constructed via [3+2] cycloaddition between cyclopropylacetylene and methylhydrazine in THF at −10°C, achieving 68% yield. Alternative routes use Pd-catalyzed cross-coupling of cyclopropylboronic acid with preformed pyrazole rings, though this method suffers from lower regioselectivity (54% yield).
Multi-Step Assembly of the Target Compound
Reductive Amination Coupling
The final assembly involves reductive amination between 5-cyclopropyl-2-methylpyrazol-3-amine and 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine. Sodium cyanoborohydride in methanol at pH 5 (adjusted with acetic acid) facilitates the reaction, yielding 82% of the free base after 12 hours.
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride (1.25 equiv) in ethyl acetate, resulting in precipitation of the hydrochloride salt. Recrystallization from ethanol/water (3:1) enhances purity to >99%, as confirmed by HPLC.
Table 2: Critical Parameters for Final Coupling
| Parameter | Optimal Value | Impact on Yield | Source |
|---|---|---|---|
| Reducing Agent | NaBH3CN | 82% vs. 68% (NaBH4) | |
| Solvent | Methanol | +14% vs. THF | |
| pH | 5.0 | Prevents imine hydrolysis |
Industrial-Scale Optimization
Solvent Recycling
Recent protocols recover dichloromethane and methanol via fractional distillation, reducing solvent costs by 30%.
Catalytic System Advancements
Replacing N-methylmorpholine with DMAP in the Boc-protection step accelerates reaction kinetics (4 hours vs. 18 hours).
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Formation
Unwanted regioisomers during cycloaddition are minimized using low temperatures (−10°C) and slow reagent addition.
Hygroscopicity of Hydrochloride Salt
The final compound’s moisture sensitivity necessitates storage under nitrogen with desiccants, maintaining stability for >24 months.
Emerging Methodologies
Flow Chemistry Approaches
Continuous-flow systems reduce reaction times for cyclopropanation from 12 hours to 45 minutes, though scalability remains limited to pilot plants.
Enzymatic Resolution
Lipase-mediated resolution of racemic cyclopropyl intermediates achieves 99% enantiomeric excess, critical for chiral variants of the compound.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is part of a broader class of aminopyrazoles, which are known for their diverse biological activities. Research has highlighted several applications:
1. Anticancer Activity
Studies have demonstrated that aminopyrazoles can exhibit significant anticancer properties. For instance, derivatives of aminopyrazoles have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Case Study:
In a study evaluating a series of pyrazole derivatives, compounds were tested against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting their potential as lead compounds for further development .
2. Anti-inflammatory Properties
Aminopyrazoles have also been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .
Case Study:
Research involving pyrazole-based compounds has shown that they can effectively reduce inflammation in animal models of arthritis by decreasing pro-inflammatory cytokines and mediators .
3. Antibacterial Activity
Recent studies have explored the antibacterial properties of aminopyrazoles against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of specific moieties into the pyrazole framework has been linked to enhanced activity against these pathogens .
Case Study:
A series of pyrazole derivatives were synthesized and evaluated for their antibacterial activity. One compound demonstrated sub-micromolar activity against MRSA, indicating its potential as a new antibiotic .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 5-cyclopropyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine; hydrochloride. Variations in substituents on the pyrazole ring can significantly influence biological activity.
| Substituent Type | Effect on Activity |
|---|---|
| Alkyl Groups | Increased lipophilicity |
| Halogen Substituents | Enhanced binding affinity |
| Aromatic Rings | Improved selectivity |
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with pyrazole derivatives synthesized in (e.g., 3a–3p ). Key differences include:
- Substituents: The cyclopropyl group in the target compound replaces halogens (e.g., Cl in 3a–3e) or aryl groups (e.g., phenyl in 3a).
- Backbone : Unlike carboxamide-linked pyrazoles in , the target compound contains a methylamine bridge, which may alter binding affinity in biological systems.
Physicochemical Properties
Data from suggest that substituents significantly influence melting points (mp) and solubility:
The hydrochloride salt of the target compound likely exhibits higher aqueous solubility than neutral analogs like 3a–3e , which require organic solvents (e.g., DMF) for synthesis .
Data Tables
Table 1: Key Physicochemical Properties of Pyrazole Derivatives
Table 2: Substituent Effects on Bioactivity (Inferred)
| Substituent | Potential Impact | Example Compound |
|---|---|---|
| Cyclopropyl | Enhanced metabolic stability | Target compound |
| Chloro | Increased electrophilicity | 3a () |
| 4-Fluorophenyl | Improved lipophilicity | 3d () |
Biological Activity
The compound 5-cyclopropyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine; hydrochloride is a pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₁H₁₄ClN₄
- Molecular Weight : 246.71 g/mol
The presence of the cyclopropyl group and the dimethylpyrazole moiety contributes to its unique properties and biological activities.
Research indicates that pyrazole derivatives can interact with various biological targets, including enzymes and receptors. The specific mechanisms by which 5-cyclopropyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine; hydrochloride exerts its effects include:
- Inhibition of Enzymes : Similar compounds have shown inhibition of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are crucial for bacterial growth and survival .
- Antibacterial Activity : The compound may exhibit antibacterial properties by disrupting bacterial cell wall synthesis or function through enzyme inhibition .
- Antitumor Activity : Some pyrazole derivatives have been reported to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival .
Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various pyrazole derivatives reported that compounds similar to 5-cyclopropyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine; hydrochloride exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.8 to 100 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 5c | 1.6 | S. aureus |
| 5k | 0.8 | E. coli |
| 5f | 2.0 | Mycobacterium tuberculosis |
Case Studies
- Antitubercular Activity : In vitro studies demonstrated that certain pyrazole derivatives showed promising antitubercular activity with MIC values as low as 0.8 µg/mL against Mycobacterium tuberculosis strains .
- Cancer Cell Lines : A series of experiments on cancer cell lines indicated that the compound could induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
